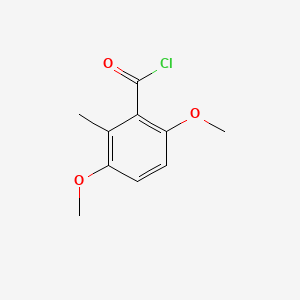![molecular formula C33H41N3O4 B571166 4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one CAS No. 943925-09-5](/img/structure/B571166.png)
4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one is a compound identified by its CAS number 943925-09-5. It is a niobium-based compound that has garnered interest in various scientific fields due to its unique properties and potential applications. Niobium compounds are known for their high melting points, superconducting properties, and resistance to corrosion, making them valuable in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one typically involves the mechanical alloying of niobium with other elements such as tin and copper. This process includes mixing the powders of niobium, tin, and copper, followed by mechanical alloying and heat treatment. The addition of copper facilitates the formation of the final niobium-tin compound. The heat treatment process is crucial as it helps in achieving the desired crystal structure and properties .
Industrial Production Methods: In industrial settings, the production of niobium-tin compounds like this compound often employs methods such as the Bronze technology, Internal Tin process, and Powder-in-Tube method. These methods involve high-temperature heat treatments to ensure the formation of the superconducting phase. The internal tin process, for example, includes drawing composite wires containing ductile precursors and then heat-treating them to form the brittle, superconducting niobium-tin compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with oxygen, where it forms a stable oxide layer that prevents further oxidation. This passivation is beneficial in industrial applications as it enhances the compound’s resistance to corrosion .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, hydrogen, and various acids and bases. The conditions for these reactions often involve elevated temperatures and controlled atmospheres to ensure the desired outcomes. For instance, the oxidation reaction typically occurs at room temperature, forming a protective oxide layer .
Major Products Formed: The major products formed from the reactions of this compound include niobium oxides and other niobium-based compounds. These products are valuable in various applications, including catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology and medicine, niobium compounds are explored for their potential in drug delivery systems and as imaging agents. Industrially, this compound is used in the production of superconducting materials, which are essential for high-field magnets, nuclear magnetic resonance (NMR) spectrometers, and fusion reactors .
Wirkmechanismus
The mechanism of action of 4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one involves its interaction with molecular targets and pathways. In biological systems, niobium compounds can inhibit specific enzymes or proteins, leading to therapeutic effects. For example, this compound has been shown to inhibit the Forkhead Box M1 (FOXM1) protein, which is implicated in various cancers. This inhibition occurs through the promotion of proteasome-mediated degradation of the FOXM1 protein, leading to decreased expression of its gene targets and inducing apoptotic cell death .
Vergleich Mit ähnlichen Verbindungen
4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one can be compared with other niobium-based compounds such as niobium-titanium (NbTi) and niobium carbide (NbC). While NbTi is known for its ductility and is widely used in superconducting magnets, this compound (niobium-tin) offers higher critical temperatures and magnetic fields, making it suitable for more demanding applications. Niobium carbide, on the other hand, is valued for its hardness and high melting point, making it useful in cutting tools and wear-resistant applications .
Conclusion
This compound is a versatile niobium-based compound with significant potential in various scientific and industrial applications. Its unique properties, such as high melting point, superconductivity, and resistance to corrosion, make it a valuable material for research and industrial use. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and lead to new discoveries in the field of materials science and beyond.
Eigenschaften
CAS-Nummer |
943925-09-5 |
|---|---|
Molekularformel |
C33H41N3O4 |
Molekulargewicht |
543.708 |
IUPAC-Name |
4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one |
InChI |
InChI=1S/C33H41N3O4/c1-22(2)25-9-7-10-27(19-25)33(12-13-33)34-21-30(37)29-18-24-8-6-11-28(17-24)39-14-4-5-15-40-31-20-26(32(38)36-29)16-23(3)35-31/h6-11,16-17,19-20,22,29-30,34,37H,4-5,12-15,18,21H2,1-3H3,(H,36,38) |
InChI-Schlüssel |
DLWWAEZPTACWPK-XZWHSSHBSA-N |
SMILES |
CC1=CC2=CC(=N1)OCCCCOC3=CC=CC(=C3)CC(NC2=O)C(CNC4(CC4)C5=CC=CC(=C5)C(C)C)O |
Synonyme |
(4S)-4-[(1R)1-Hydroxy-2-[[1-[3-(1-methylethyl)phenyl]cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6,8,10(22),17,19-hexaen-2-one; (4S)-4-[(1R)-1-Hydroxy-2-[[1-(3-isopropylphenyl)cyclopropyl]amino]ethyl]-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-7-phenyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571085.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, (1R,2R,4R)-rel- (9CI)](/img/new.no-structure.jpg)

![2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B571088.png)
![(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571093.png)


![(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571097.png)

![2-(1H-imidazol-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B571100.png)
![7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol](/img/structure/B571103.png)

